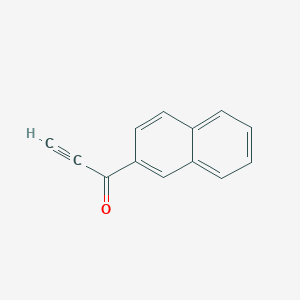![molecular formula C13H23NO2 B14254623 1-Azabicyclo[2.2.2]octan-3-YL hexanoate CAS No. 211738-63-5](/img/structure/B14254623.png)
1-Azabicyclo[2.2.2]octan-3-YL hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[222]octan-3-YL hexanoate is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octan-3-YL hexanoate typically involves the esterification of 1-Azabicyclo[2.2.2]octan-3-ol with hexanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-YL hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[2.2.2]octan-3-YL hexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.
Medicine: Research into potential therapeutic applications, such as in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Azabicyclo[2.2.2]octan-3-YL hexanoate exerts its effects involves interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ester group can undergo hydrolysis, releasing the active amine, which then interacts with the target pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Azabicyclo[2.2.2]octan-3-YL acetate
- 1-Azabicyclo[2.2.2]octan-3-YL butyrate
- 1-Azabicyclo[2.2.2]octan-3-YL propionate
Uniqueness: 1-Azabicyclo[2.2.2]octan-3-YL hexanoate is unique due to its longer hexanoate ester chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from its shorter-chain analogs, potentially offering different pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
211738-63-5 |
|---|---|
Molekularformel |
C13H23NO2 |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl hexanoate |
InChI |
InChI=1S/C13H23NO2/c1-2-3-4-5-13(15)16-12-10-14-8-6-11(12)7-9-14/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
IMPQJFMNBDVITE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC1CN2CCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



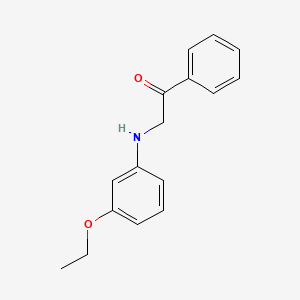
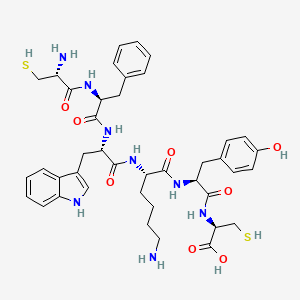
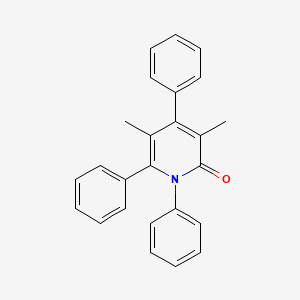
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
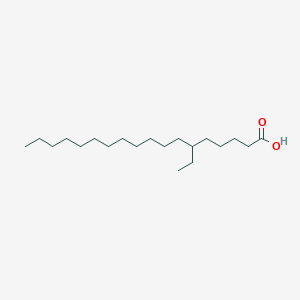

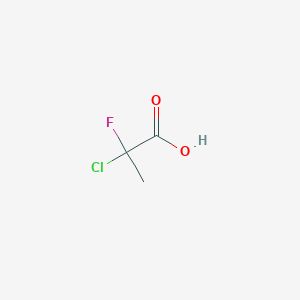
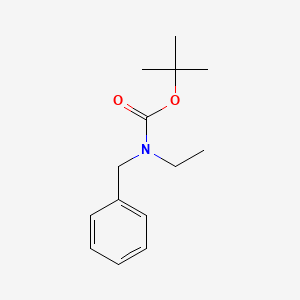
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)

![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
